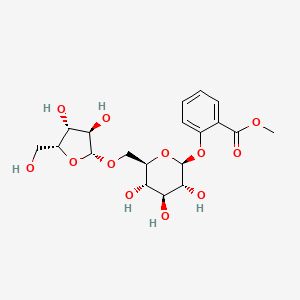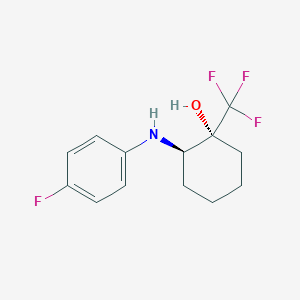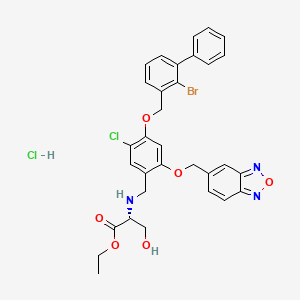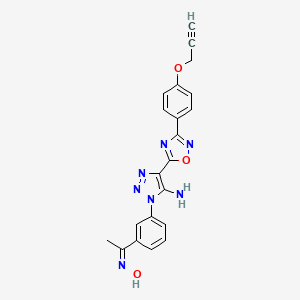![molecular formula C25H18F3N5 B11934541 2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine CAS No. 742112-34-1](/img/structure/B11934541.png)
2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSU-03013 is a derivative of celecoxib, a well-known cyclooxygenase-2 inhibitor. This compound has garnered attention due to its potent anti-cancer properties, which are more pronounced than those of celecoxib . OSU-03013 is particularly noted for its ability to inhibit phosphoinositide-dependent kinase-1, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of OSU-03013 involves the modification of the celecoxib structureThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods for OSU-03013 are not extensively documented, but they likely follow similar protocols to those used in laboratory synthesis, scaled up to meet production demands .
Chemical Reactions Analysis
OSU-03013 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the OSU-03013 molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
OSU-03013 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation and survival.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of OSU-03013 involves the inhibition of phosphoinositide-dependent kinase-1. This inhibition leads to the deactivation of downstream signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation . By blocking these pathways, OSU-03013 induces apoptosis in cancer cells, making it a potent anti-cancer agent .
Comparison with Similar Compounds
OSU-03013 is often compared with other celecoxib derivatives, such as OSU-03012 and 2,5-Dimethyl-Celecoxib. These compounds share similar structures but differ in their biological activities and specific targets. OSU-03013 is unique in its potent inhibition of phosphoinositide-dependent kinase-1, which sets it apart from other celecoxib derivatives . Other similar compounds include:
OSU-03012: Another celecoxib derivative with potent anti-cancer properties.
2,5-Dimethyl-Celecoxib: Known for its anti-inflammatory and anti-cancer activities.
Properties
CAS No. |
742112-34-1 |
|---|---|
Molecular Formula |
C25H18F3N5 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine |
InChI |
InChI=1S/C25H18F3N5/c26-25(27,28)23-14-22(33(32-23)19-10-8-18(9-11-19)31-24(29)30)17-7-12-21-16(13-17)6-5-15-3-1-2-4-20(15)21/h1-14H,(H4,29,30,31) |
InChI Key |
UCOYIUOEXIYJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)N=C(N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)






![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
